2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanylacetohydrazide moiety at position 2. This compound belongs to a class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties . Its synthesis typically involves cyclization of acylated thiosemicarbazides followed by S-alkylation and condensation with aldehydes to form hydrazone derivatives . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic rings may modulate its electronic properties, solubility, and bioactivity .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-8-2-11(3-9-14)16-21-22-17(26-10-15(24)20-19)23(16)13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJBWUELVZLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a triazole ring and various aromatic substituents, suggest a promising pharmacological profile.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 453.9 g/mol. The compound contains:
- A triazole ring , which is known for its ability to interact with biological targets.
- A sulfanyl group , which may contribute to its biological activity.
- Aromatic groups such as chlorophenyl and methoxyphenyl , enhancing its potential as a therapeutic agent.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzymes, potentially disrupting their function.
- Receptor Interaction : The compound may bind to specific receptors involved in disease pathways, modulating their activity.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The results indicate that it can significantly inhibit cell proliferation, suggesting its utility as a potential anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate Cancer) | 12.5 | Induction of apoptosis |
| DU-145 (Prostate Cancer) | 15.0 | Cell cycle arrest |
| MCF-7 (Breast Cancer) | 10.0 | Inhibition of angiogenesis |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives, including the target compound. The study found that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Evaluation : Another study assessed the anticancer properties of the compound using MTS assays on prostate cancer cell lines. The findings revealed that the compound induced apoptosis in PC-3 cells through the activation of caspase pathways.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs. Trifluoromethylphenyl : The 4-chlorophenyl group in the target compound is less electron-withdrawing than the 3-trifluoromethylphenyl group in , which could influence binding interactions in enzymatic targets.
- Hydrazone Modifications: Hydrazone moieties derived from aldehydes (e.g., indole, oxoindoline) significantly enhance anticancer activity. For example, oxoindoline-containing analogs showed IC50 values as low as 12 µM against melanoma cells .
Anticancer Activity
- Melanoma Sensitivity: Triazole hydrazones with oxoindoline (e.g., ) or dimethylaminobenzylidene (e.g., ) moieties exhibit potent activity against IGR39 melanoma cells (IC50: 12–25 µM). The target compound’s methoxyphenyl group may confer similar selectivity but requires experimental validation.
- Cell Migration Inhibition: Compound (N′-(4-dimethylaminobenzylidene)-derivative) inhibited migration in MDA-MB-231 and Panc-1 cells, suggesting that electron-rich hydrazones enhance antimetastatic effects.
Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
